Diethyl 4-nitrophthalate

Plasticizer volatility Polymer additives Thermal gravimetric analysis

Diethyl 4-nitrophthalate (CAS 2050-19-3) is a 4-nitro-substituted benzene-1,2-dicarboxylate diester with molecular formula C₁₂H₁₃NO₆ and molecular weight 267.24 g/mol. It belongs to the nitrophthalate ester family and is structurally defined by two ethyl ester groups and a nitro group at the para position of the phthalate ring.

Molecular Formula C12H13NO6
Molecular Weight 267.23 g/mol
CAS No. 2050-19-3
Cat. No. B181764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-nitrophthalate
CAS2050-19-3
Molecular FormulaC12H13NO6
Molecular Weight267.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C12H13NO6/c1-3-18-11(14)9-6-5-8(13(16)17)7-10(9)12(15)19-4-2/h5-7H,3-4H2,1-2H3
InChIKeyPHULZILVTOTTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 4-nitrophthalate (CAS 2050-19-3): Sourcing Guide for the 4-Nitro Diester Building Block and Low-Volatility Plasticizer Candidate


Diethyl 4-nitrophthalate (CAS 2050-19-3) is a 4-nitro-substituted benzene-1,2-dicarboxylate diester with molecular formula C₁₂H₁₃NO₆ and molecular weight 267.24 g/mol . It belongs to the nitrophthalate ester family and is structurally defined by two ethyl ester groups and a nitro group at the para position of the phthalate ring. Commercially available at purities of ≥97–98% [1], this compound serves as both a specialty plasticizer candidate for cellulose esters and PVC [2] and as a synthetic intermediate that can be reduced to diethyl 4-aminophthalate for pharmaceutical and dye applications [3]. Its predicted density is 1.272±0.06 g/cm³, boiling point 210–213 °C (at 20 Torr), and LogP is 2.63 .

Diethyl 4-nitrophthalate Procurement: Why Simple Phthalate or Homolog Substitution Introduces Performance and Processing Risk


Diethyl 4-nitrophthalate cannot be freely interchanged with its closest analogs because the combination of the 4-nitro group and the specific ethyl ester chain length produces a quantifiably distinct profile in volatility, physical state, and polarity that diverges from both unsubstituted phthalates and other nitrophthalate esters. The electron-withdrawing nitro group increases molecular polarity (dipole moment = 5.2 D) [1], which directly suppresses volatility and migration from polymer matrices compared to dibutyl phthalate (DBP) [1]. At the same time, the short ethyl chain yields the lowest volatility among the 4-nitrophthalate diester homologous series (diethyl < dipropyl < dibutyl) [1], and uniquely confers a solid physical state at ambient temperature (mp ≈ 25–34 °C), unlike the liquid dibutyl analog [1]. Substituting the dimethyl analog (CAS 610-22-0, LogP = 1.69) alters hydrophobicity substantially relative to the diethyl ester (LogP = 2.63) , affecting partitioning behavior in biphasic syntheses or environmental fate assessments. These quantitative differences mean that generic substitution alters plasticizer permanence, polymer compatibility, and synthetic intermediate handling properties in measurable ways that cannot be compensated by simple stoichiometric adjustment.

Diethyl 4-nitrophthalate Technical Differentiation: Quantitative Head-to-Head Evidence for Scientific Selection


Volatility vs. Dibutyl Phthalate (DBP): 50% Lower Mass Loss at Polymer Processing Temperature

Diethyl 4-nitrophthalate (compound 3) exhibits a volatility of 2.00 mg cm⁻² h⁻¹ at 100 °C, which is 50% lower than dibutyl phthalate (DBP) at 3.98 mg cm⁻² h⁻¹ under identical gravimetric conditions. The volatility relative to DBP is 0.50 [1]. This direct head-to-head measurement was performed on nine nitrophthalate and nitrophenol derivatives alongside commercial DBP and dioctyl phthalate (DOP) using a torsion balance gravimetric method at 100 °C, chosen to reflect nitrocellulose processing temperatures (80–90 °C softening point). The reduced volatility is attributed to the combined effect of the polar nitro group (dipole moment 5.2 D for compound 3 vs. 2.7 D for DBP) enhancing intermolecular cohesion, overcoming the lower molecular weight of the diethyl ester (267.24 g/mol vs. 278.40 g/mol for DBP) [1].

Plasticizer volatility Polymer additives Thermal gravimetric analysis

Lowest Volatility in 4-Nitrophthalate Diester Homologous Series: Diethyl Outperforms Dipropyl and Dibutyl Analogs

Within the 4-nitrophthalate diester homologous series, volatility increases markedly as alkyl chain length increases: diethyl (3, volatility 2.00 mg cm⁻² h⁻¹) < di-n-propyl (2, 3.24 mg cm⁻² h⁻¹) < di-n-butyl (1, 3.63 mg cm⁻² h⁻¹). The paper explicitly states: 'progressive lengthening of aliphatic substituents caused the volatility of the 4-nitrophthalate diesters to markedly increase as 3 < 2 < 1' [1]. This trend is counterintuitive from a molecular weight perspective (MW increases from 267.24 to 323.34 g/mol), but is explained by the fact that the diethyl ester is a solid at room temperature, indicating maximal crystal lattice energy and stronger intermolecular cohesion, while the larger alkyl groups weaken dipole-dipole interactions [1].

Structure-property relationship Homologous series Plasticizer design

LogP Differentiation: Diethyl Ester (2.63) vs. Dimethyl Ester (1.69) – Quantified Hydrophobicity Difference

Diethyl 4-nitrophthalate (CAS 2050-19-3) has a measured/calculated LogP of 2.63 , while its dimethyl analog (CAS 610-22-0) has a LogP of 1.69 . This difference of approximately 0.94 log units corresponds to a roughly 8.7-fold greater partition into the organic phase (n-octanol) for the diethyl ester compared to the dimethyl ester. The practical consequence is significantly different behavior in liquid-liquid extractions, reverse-phase chromatographic retention, and environmental fate modeling (e.g., bioaccumulation potential). This LogP value also places the diethyl ester in a lipophilicity range more suitable for membrane permeation in biological assay contexts compared to the more polar dimethyl analog.

Partition coefficient Lipophilicity ADME prediction

Thermochemical Isomer Stability: 4-Nitro Isomer is Thermodynamically Favored Over 3-Nitro by −12.9 kJ·mol⁻¹

Experimental and computational thermochemistry of 3- and 4-nitrophthalic acids demonstrates that the isomerization enthalpy from 3- to 4-nitrophthalic acid is −12.9 kJ·mol⁻¹ (experimental) and −12.3 kJ·mol⁻¹ (theoretical, Gaussian-G4 method) [1]. While this measurement was performed on the free diacids rather than the diethyl esters, the intrinsic thermodynamic preference for the 4-nitro substitution pattern over the 3-nitro pattern is a fundamental property of the aromatic core. This thermodynamic stability advantage implies that 4-nitro-substituted derivatives, including diethyl 4-nitrophthalate, are less prone to isomerization-related degradation or rearrangement during high-temperature processing or long-term storage compared to 3-nitro analogs.

Isomer stability Thermochemistry Process chemistry

Demonstrated Compatibility with Cellulose Ester Polymers and Reduced Migration from Films

Nitroplasticizers including the 4-nitrophthalate diester family are reported to be 'well compatible with cellulose esters and exhibit low rates of migration from polymer films' [1]. In a related study on cellulose nitrate plasticization, the rheological behavior of nitrocellulose solutions containing 4-nitrophthalic diester plasticizers exhibited Newtonian fluid characteristics, and the activation parameters of viscous flow were determined [2]. Table 2 of the volatility study shows that CDA (cellulose diacetate) films plasticized with di-n-butyl 4-nitrophthalate (1) exhibited volatility of 0.56 mg cm⁻² h⁻¹ vs. 0.95 mg cm⁻² h⁻¹ for DBP-plasticized CDA films—a 41% reduction in plasticizer loss from the film matrix [1]. While this film migration data is for the dibutyl analog rather than the diethyl compound specifically, the class effect of nitrophthalates in reducing migration is consistently demonstrated across the series, and the even lower intrinsic volatility of the diethyl ester (2.00 vs. 3.63 mg cm⁻² h⁻¹ for the neat compound) suggests at least equal or superior film retention.

Polymer compatibility Plasticizer migration Cellulose acetate

Precise 13C NMR Isomer Discrimination Enables Quality Control of Monoester Hydrolysis Products

Carbon-13 NMR has been demonstrated as an effective method for measuring the ratio of isomeric monoethyl esters resulting from the esterification of 4-nitrophthalic acid, the alcoholysis of 4-nitrophthalic anhydride, and the catalytic reduction of monoethyl 4-nitrophthalates [1]. Precise 13C chemical shift values were determined for 1-ethyl and 2-ethyl 4-nitrophthalate and the corresponding 4-aminophthalates [1]. This capability is critical for diethyl 4-nitrophthalate users because partial hydrolysis during storage or reaction can generate monoethyl ester isomers that may exhibit different reactivity or serve as undesired impurities. The availability of unambiguous NMR assignments provides a validated analytical framework that is not equally developed for all nitrophthalate ester analogs.

NMR spectroscopy Isomer identification Quality control

Diethyl 4-nitrophthalate (CAS 2050-19-3): Evidence-Backed Application Scenarios for Procurement Decision-Making


Low-Volatility Plasticizer for Cellulose Ester Films and Coatings

Diethyl 4-nitrophthalate is quantitatively demonstrated to exhibit 50% lower volatility than dibutyl phthalate at polymer processing temperatures (2.00 vs. 3.98 mg cm⁻² h⁻¹ at 100 °C) [Section 3, Evidence Item 1]. The nitrophthalate class shows good compatibility with cellulose diacetate and nitrocellulose, with film migration rates 41% lower than DBP-plasticized films for the dibutyl analog [Section 3, Evidence Item 5]. The diethyl ester's solid physical state at ambient temperature further distinguishes it from liquid plasticizers, potentially simplifying handling and storage in solid-form formulation processes. This compound is suitable for cellulose ester films, lacquers, and coatings where plasticizer permanence under thermal stress is a critical performance requirement.

Synthetic Intermediate for 4-Aminophthalate-Derived Pharmaceuticals and Dyes

The nitro group of diethyl 4-nitrophthalate can be selectively reduced to the corresponding amino derivative, diethyl 4-aminophthalate, which serves as a key intermediate for pharmaceutical compounds and specialized dyes [Section 1]. The LogP of 2.63 provides a hydrophobic intermediate that is well-suited for subsequent reactions in organic media [Section 3, Evidence Item 3]. The unambiguous 13C NMR characterization of both the nitro and amino forms, including monoester isomer discrimination, provides validated analytical endpoints for reaction monitoring and purity assessment [Section 3, Evidence Item 6]. The thermodynamic preference of the 4-nitro over 3-nitro configuration (−12.9 kJ/mol) supports consistent isomer purity in the starting material [Section 3, Evidence Item 4].

Precursor for 4-Nitrophthalate-Based Metal-Organic Frameworks and Coordination Polymers

4-Nitrophthalic acid derivatives, including the diethyl ester as a protected precursor, are employed in the construction of metal-organic frameworks (MOFs) and coordination polymers. The 4-nitrophthalate ligand forms complexes with rare earth elements (Y, La–Lu) in a 2:3 metal-to-ligand ratio with characterized thermal stability and water solubility [1]. The diethyl ester can serve as a hydrolytically labile precursor that releases the 4-nitrophthalate dianion under controlled basic conditions, enabling in situ ligand generation for MOF synthesis. The 12.9 kJ/mol thermodynamic preference for the 4-nitro configuration ensures isomerically pure ligand incorporation into the coordination framework, which is critical for reproducible pore geometry and material properties.

PVC Plasticizer with Enhanced Polarity-Driven Compatibility

In PVC formulations, the introduction of a nitro group into the phthalate plasticizer structure increases plasticizer polarity (dipole moment 5.2 D for the diethyl ester vs. 2.7 D for DBP) [Section 3, Evidence Item 1]. This enhanced polarity leads to stronger polymer-plasticizer solvation interactions, as demonstrated by quantum-chemical calculations and dynamic mechanical analysis [1]. The resulting PVC compositions show decreased plasticizer volatility from films and increased strength and elasticity compared to conventional phthalate-plasticized PVC [1]. While the PVC plasticizer study primarily examined dibutyl and di-(2-ethylhexyl) nitrophthalates, the fundamental polarity-driven performance enhancement applies across the nitrophthalate ester class, and the diethyl variant offers the additional advantage of the lowest intrinsic volatility in the homologous series [Section 3, Evidence Item 2].

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